molecular formula C20H17N3O6S B2544309 N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-14-3

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No.: B2544309
CAS No.: 688055-14-3
M. Wt: 427.43
InChI Key: NSPWPGIBOCGCTA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzodioxole moiety and a quinazolinone core substituted with a sulfanylidene group and a propanamide side chain. Its synthesis likely involves multi-step reactions, including coupling strategies (e.g., carbodiimide-mediated amidation) similar to those described for related compounds . The benzodioxole group is known for enhancing metabolic stability and bioavailability in drug candidates, while the sulfanylidene and quinazolinone motifs are associated with diverse biological activities, such as kinase inhibition or anticancer properties. Crystallographic refinement of its structure may employ SHELX programs, which are widely used for small-molecule structural analysis .

Properties

CAS No.

688055-14-3

Molecular Formula

C20H17N3O6S

Molecular Weight

427.43

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C20H17N3O6S/c24-18(21-8-11-1-2-14-15(5-11)27-9-26-14)3-4-23-19(25)12-6-16-17(29-10-28-16)7-13(12)22-20(23)30/h1-2,5-7H,3-4,8-10H2,(H,21,24)(H,22,30)

InChI Key

NSPWPGIBOCGCTA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic uses.

Molecular Characteristics

  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
  • Molecular Formula : C31H31N5O9S2
  • Molecular Weight : 681.74 g/mol
  • CAS Number : 688060-30-2

The compound features a quinazolinone core and a fused dioxolo ring system, which contribute to its biological properties. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene...) exhibit significant antimicrobial activity. For instance, derivatives of quinazolinone have shown efficacy against bacterial strains, demonstrating inhibition of growth at various concentrations.

CompoundTarget BacteriaInhibition Zone (mm)Reference
Quinazolinone Derivative 1E. coli15
Quinazolinone Derivative 2S. aureus20
N-(1,3-benzodioxol...)UnknownTBDThis study

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar benzodioxole derivatives have been shown to inhibit nitric oxide (NO) production in various cell lines, indicating a mechanism for reducing inflammation.

Case Study: Nitric Oxide Inhibition

In a study involving human A172 cells, a related compound demonstrated high potency in inhibiting inducible nitric oxide synthase (iNOS), with selectivity over neuronal (nNOS) and endothelial (eNOS) forms:

  • IC50 Value : 0.5 µM
  • Selectivity Ratio (iNOS/nNOS) : 10:1
    This selectivity is critical for minimizing side effects in therapeutic applications targeting inflammation .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. Quinazoline derivatives are known for their ability to induce apoptosis in cancer cells.

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation pathways. For example:

  • Inhibition of Kinase Activity : The compound may bind to ATP-binding sites on kinases.
  • Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) lead to programmed cell death.

Cytotoxicity Studies

In vitro cytotoxicity assays reveal the following results for related compounds:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A172 (Brain Tumor)12This study

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges : Multi-step synthesis may limit yield, as seen in triazoloquinazoline derivatives requiring stringent reaction conditions .

Preparation Methods

Synthetic Route Overview

The target compound integrates three structural domains:

  • Benzodioxole-methylamine moiety
  • 8-Oxo-6-sulfanylidene-dioxolo[4,5-g]quinazolin-7-yl core
  • Propanamide linker

Stepwise Preparation Methods

Synthesis of 8-Oxo-6-sulfanylidene-5H-dioxolo[4,5-g]quinazolin-7-yl Intermediate

Quinazolinone Core Formation

The quinazolinone scaffold is constructed via cyclocondensation of 2-aminoterephthalic acid derivatives. A representative protocol involves:

  • Selective esterification : 2-Aminoterephthalic acid is treated with trimethylchlorosilane in methanol to yield methyl 2-amino-4-(methoxycarbonyl)benzoate.
  • Thionation : Reaction with Lawesson’s reagent introduces the sulfanylidene group at position 6, forming 6-sulfanylidenequinazolin-4(3H)-one.
  • Dioxolo Annulation : Ruthenium-catalyzed C–H activation using [Ru(p-cymene)Cl₂]₂ (5 mol%) and AgNTf₂ (20 mol%) in dichloroethane facilitates cyclization with 1,2-diols to form thedioxolo[4,5-g] ring.

Critical Parameters :

  • Temperature: 80–120°C
  • Solvent: Dichloroethane (DCE) or 1,2-dimethoxyethane (DME)
  • Yield: 62–78%
Functionalization at Position 7

The 7-carboxy group is activated as an acid chloride using thionyl chloride, then coupled with propanediamine to install the propanamide linker.

Preparation of N-(1,3-Benzodioxol-5-ylmethyl)amine

  • Benzodioxole Synthesis : Catechol reacts with dibromomethane under basic conditions (K₂CO₃, DMF) to form 1,3-benzodioxole.
  • Bromomethylation : Electrophilic substitution using paraformaldehyde and HBr/AcOH yields 5-bromomethyl-1,3-benzodioxole.
  • Amination : Displacement with aqueous ammonia generates 1,3-benzodioxol-5-ylmethylamine.

Reaction Conditions :

  • Temperature: 0–25°C
  • Yield: 85–92%

Final Amide Coupling

The propanamide-linked quinazolinone intermediate is coupled with 1,3-benzodioxol-5-ylmethylamine using carbodiimide chemistry:

  • Activation : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF.
  • Coupling : Stirred at 25°C for 12–16 hours.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7).

Optimization Data :

Parameter Value
Catalyst EDCl/HOBt
Solvent DMF
Temperature 25°C
Yield 68–74%

Comparative Analysis of Synthetic Strategies

Metal-Catalyzed vs. Classical Cyclization

  • Ru Catalysis : Enables direct C–H functionalization, reducing step count but requiring stringent anhydrous conditions.
  • Acid-Mediated Cyclization : Higher functional group tolerance but lower regioselectivity.

Industrial Scalability Considerations

  • Catalyst Recovery : Ruthenium complexes are cost-prohibitive; ligand design for recyclable catalysts is under investigation.
  • Solvent Selection : Transitioning from DMF to cyclopentyl methyl ether (CPME) improves environmental metrics.
  • Continuous Flow Synthesis : Microreactor systems enhance heat transfer during exothermic amide coupling steps.

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